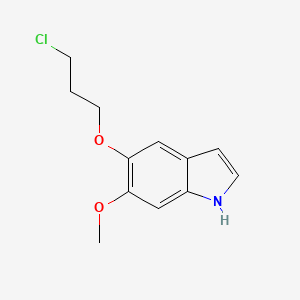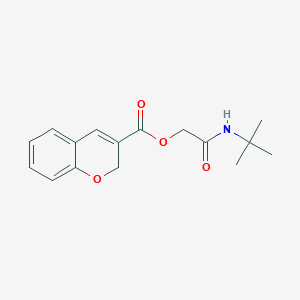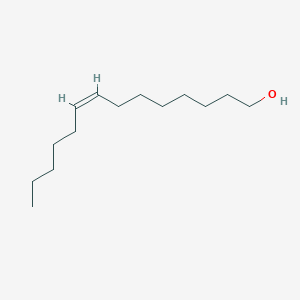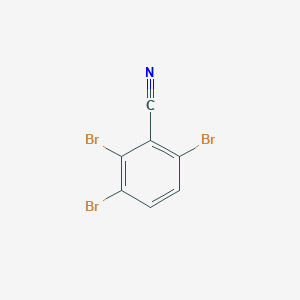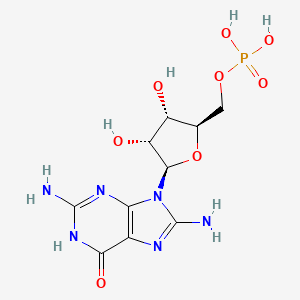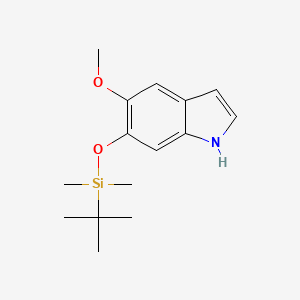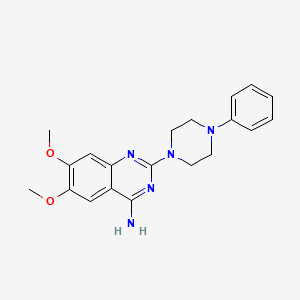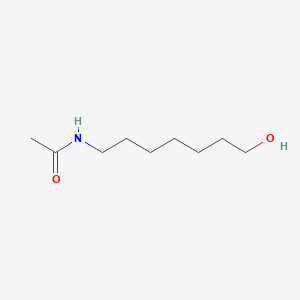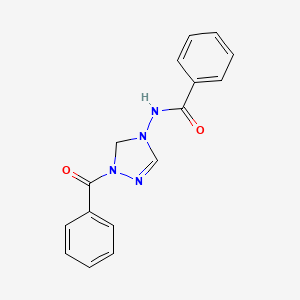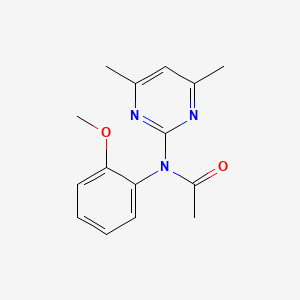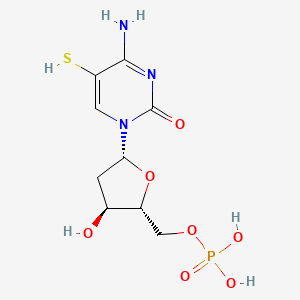![molecular formula C8H5Cl2N5S B12928689 3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-67-5](/img/structure/B12928689.png)
3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine: is a chemical compound characterized by the presence of two pyridazine rings substituted with chlorine atoms and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the reaction of 3,6-dichloropyridazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable therapeutic strategy. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in disease progression.
Comparison with Similar Compounds
3,6-Dichloropyridazine: A related compound with similar structural features but lacking the thioether linkage.
4-Amino-3,6-dichloropyridazine: Another similar compound with an amino group instead of the thioether linkage.
Uniqueness: The presence of the thioether linkage in 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55271-67-5 |
|---|---|
Molecular Formula |
C8H5Cl2N5S |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-6-3-5(7(10)14-13-6)16-8-4(11)1-2-12-15-8/h1-3H,(H2,11,12) |
InChI Key |
XTVJNPDQEDBYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1N)SC2=CC(=NN=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


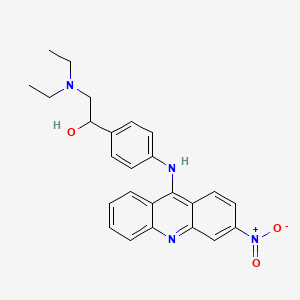
![N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12928617.png)
